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Compound of Interest

4-Chloro-N,6-dimethylpyrimidin-2-
Compound Name:
amine

cat. No.: B1591732

An In-depth Technical Guide to 4-Chloro-N,6-
dimethylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N,6-dimethylpyrimidin-2-amine is a substituted pyrimidine derivative of significant
interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural
motif in numerous biologically active compounds, including approved therapeutics. The
presence of a reactive chlorine atom at the 4-position, coupled with the amino and methyl
groups at positions 2 and 6 respectively, makes this compound a versatile building block for the
synthesis of a diverse range of more complex molecules. This guide provides a comprehensive
overview of its physical and chemical properties, along with insights into its synthesis, reactivity,
and safe handling.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 4-
Chloro-N,6-dimethylpyrimidin-2-amine. It is important to note that while some data is
available from chemical suppliers, other properties are yet to be experimentally determined and
reported in the literature.
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Property Value Source
--INVALID-LINK--, --INVALID-
Molecular Formula CeHsCIN3
LINK--
] --INVALID-LINK--, --INVALID-
Molecular Weight 157.6 g/mol
LINK--
CAS Number 5738-15-8 --INVALID-LINK--
Appearance White to off-white solid --INVALID-LINK--
Boiling Point 279.8°C at 760 mmHg --INVALID-LINK--
Flash Point 123°C --INVALID-LINK--
Density 1.275 g/cm3 --INVALID-LINK--
Melting Point Data not available
Solubility Data not available
pKa Data not available
Synthesis

A definitive, step-by-step synthesis protocol for 4-Chloro-N,6-dimethylpyrimidin-2-amine is

not readily available in the peer-reviewed literature. However, based on general principles of

pyrimidine chemistry, a plausible synthetic route can be proposed starting from readily available

precursors. A common method for the synthesis of chloropyrimidines involves the chlorination

of the corresponding pyrimidinone.

Proposed Synthetic Workflow
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Caption: Proposed synthetic workflow for 4-Chloro-N,6-dimethylpyrimidin-2-amine.

Experimental Protocol (Hypothetical)

It is crucial to note that the following protocol is a generalized procedure based on the
synthesis of similar compounds and has not been experimentally validated for this specific
molecule. Researchers should conduct small-scale trials and optimize the reaction conditions.

e Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux
condenser, a dropping funnel, and a nitrogen inlet, place N,6-dimethylpyrimidin-2-amine-4-ol.
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o Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCIs)
dropwise to the starting material at 0°C.

» Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and
maintain for several hours. The progress of the reaction should be monitored by Thin Layer
Chromatography (TLC).

o Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully
guench by pouring it onto crushed ice.

o Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate)
and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

« Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can then be purified by column
chromatography on silica gel.

Chemical Reactivity

The key to the utility of 4-Chloro-N,6-dimethylpyrimidin-2-amine in synthetic chemistry lies in
the reactivity of the chlorine atom at the C4 position. This chlorine atom is susceptible to
nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of
functional groups.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic
attack. This allows for the displacement of the chloride ion by a range of nucleophiles, including
amines, alcohols, and thiols. This reactivity is fundamental to its application as a scaffold in the
synthesis of targeted drug candidates.

Caption: General reaction scheme for nucleophilic substitution.

Applications in Drug Discovery

Substituted pyrimidines are a well-established class of compounds in pharmaceutical research.
The ability to readily modify the 4-position of 4-Chloro-N,6-dimethylpyrimidin-2-amine makes
it an attractive starting material for the generation of compound libraries for high-throughput
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screening. Derivatives of this scaffold have the potential to be investigated as inhibitors of
various enzymes, such as kinases, or as antagonists for cell surface receptors. The specific
substitution at the N2 and C6 positions can influence the pharmacokinetic and
pharmacodynamic properties of the final compounds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Chloro-N,6-dimethylpyrimidin-2-amine is not
widely available, data from closely related compounds such as 4-Chloro-6-methylpyrimidin-2-
ylamine suggest that it should be handled with care.[1] The following precautions are
recommended:

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
eye/face protection.[1]

e Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-
ventilated area. Wash hands and any exposed skin thoroughly after handling.[1]

o Storage: Store in a well-ventilated place. Keep the container tightly closed.[1]

Based on analogous compounds, it may cause skin irritation, serious eye irritation, and may be
harmful if swallowed or inhaled.[1]

Spectroscopic Data

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 4-Chloro-N,6-
dimethylpyrimidin-2-amine is not readily available in the public domain. Chemical suppliers
may possess this data, and it is recommended to request it upon purchase.[2][3] For research
purposes, characterization of the compound using these techniques is essential to confirm its
identity and purity after synthesis or purchase.

Conclusion

4-Chloro-N,6-dimethylpyrimidin-2-amine is a valuable heterocyclic building block with
significant potential in the field of drug discovery and development. Its key feature is the
reactive chlorine atom that allows for diverse functionalization through nucleophilic aromatic
substitution. While there is a notable lack of publicly available experimental data for some of its
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physical properties, synthesis, and spectroscopic characterization, its structural similarity to
other well-studied pyrimidines provides a strong basis for its application in the synthesis of
novel bioactive molecules. As with any chemical reagent, it is imperative to handle it with
appropriate safety precautions in a controlled laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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